4-Bromo-2-methylpyrimidine

Übersicht

Beschreibung

4-Bromo-2-methylpyrimidine is a chemical compound with the molecular formula C5H5BrN2 . It has an average mass of 173.011 Da and a monoisotopic mass of 171.963608 Da . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .

Molecular Structure Analysis

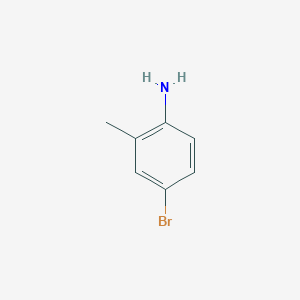

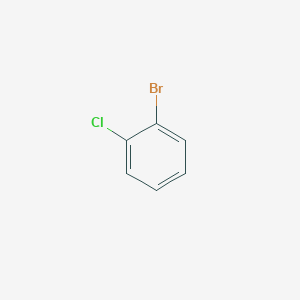

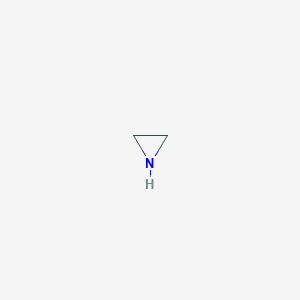

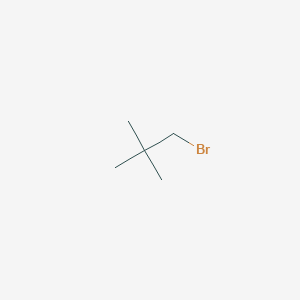

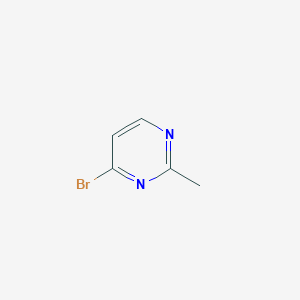

The molecular structure of 4-Bromo-2-methylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. One of the carbon atoms is substituted with a bromine atom, and another carbon atom is substituted with a methyl group .Physical And Chemical Properties Analysis

4-Bromo-2-methylpyrimidine has a density of 1.6±0.1 g/cm3, a boiling point of 195.3±13.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C . Its enthalpy of vaporization is 41.4±3.0 kJ/mol, and it has a flash point of 71.9±19.8 °C . The compound has an index of refraction of 1.558, a molar refractivity of 35.0±0.3 cm3, and a molar volume of 108.3±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Preparation of Crown-Ester-Bipyridines

“4-Bromo-2-methylpyrimidine” is used as a starting material in the preparation of crown-ester-bipyridines . These compounds are known for their ability to selectively bind certain ions, which can be useful in various chemical processes and reactions.

Preparation of Viologens

Viologens are a class of organic compounds that are used in a variety of applications, including as dyes and in electrochromic devices. “4-Bromo-2-methylpyrimidine” serves as a starting material in the synthesis of viologens through sodium or nickel reductive coupling .

Organic Synthesis

This compound serves as an important raw material and intermediate in organic synthesis . It can be used to create a wide range of other compounds, which can then be used in various chemical reactions and processes.

Pharmaceuticals

“4-Bromo-2-methylpyrimidine” is used as an intermediate in the synthesis of various pharmaceuticals . This includes drugs used to treat a variety of conditions, making it an important compound in the field of medicinal chemistry.

Agrochemicals

In the field of agriculture, “4-Bromo-2-methylpyrimidine” is used in the synthesis of various agrochemicals . These can include pesticides, herbicides, and other chemicals used to protect crops and improve yield.

Dyes

“4-Bromo-2-methylpyrimidine” is also used in the production of dyes . These can be used in a variety of applications, from textiles to printing inks.

Safety and Hazards

Wirkmechanismus

Target of Action

4-Bromo-2-methylpyrimidine is primarily used as a starting material in the synthesis of crown-ester-bipyridines and viologens . It is also used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .

Mode of Action

It is known that the compound is used in the synthesis of inhibitors that competitively inhibit the p38α mitogen-activated protein kinase . These inhibitors interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

The p38α mitogen-activated protein kinase is involved in various cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Inhibition of this kinase can therefore affect these biochemical pathways and their downstream effects.

Result of Action

The result of the action of 4-Bromo-2-methylpyrimidine is largely dependent on the specific biochemical pathways it affects. For instance, in the context of p38α mitogen-activated protein kinase inhibition, the compound could potentially reduce the release of pro-inflammatory cytokines, thereby mitigating inflammation .

Eigenschaften

IUPAC Name |

4-bromo-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPQVYZLQGRFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625618 | |

| Record name | 4-Bromo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methylpyrimidine | |

CAS RN |

1114560-76-7 | |

| Record name | 4-Bromo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.